molecular formula C15H17N5O3 B4046486 N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B4046486
M. Wt: 315.33 g/mol
InChI Key: WSAKETQGNYZIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide is 315.13313942 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide often focuses on their synthesis and the exploration of their chemical structures. For instance, the study of triazole and its derivatives, including synthesis methodologies and structural elucidation, provides a foundation for understanding the chemical properties and potential applications of these compounds. The synthesis of 1,2,4-triazole Schiff base and amine derivatives demonstrates innovative approaches to creating compounds with potential antibacterial, antiurease, and antioxidant activities, highlighting the versatility of triazole derivatives in chemical synthesis and potential therapeutic applications (Sokmen et al., 2014).

Potential Biological Activities

Investigations into the biological activities of triazole derivatives, including those structurally related to N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide, have shown promising results. Compounds synthesized from similar methodologies have been evaluated for their antibacterial, antiurease, and antioxidant properties. These studies reveal the potential of such compounds to act as templates for the development of new drugs and therapeutic agents, offering insights into their application in medicinal chemistry (Bektaş et al., 2010).

Application in Designing Anticancer Agents

Further research extends to the synthesis of functionalized amino acid derivatives, which demonstrates the application of these compounds in designing new pharmacophores for anticancer agents. This highlights the compound's relevance in the development of novel therapeutic strategies against cancer, showcasing its potential in the synthesis of bioactive molecules that could be crucial in the fight against various types of cancer (Kumar et al., 2009).

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(16-8-12-2-1-7-23-12)10-3-5-11(6-4-10)19-15(22)13-17-9-18-20-13/h3-6,9,12H,1-2,7-8H2,(H,16,21)(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKETQGNYZIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.